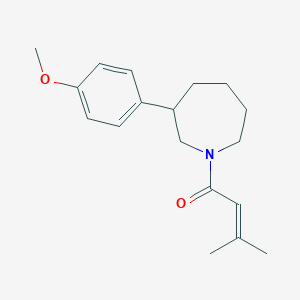
1-(3-(4-Methoxyphenyl)azepan-1-yl)-3-methylbut-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3-(4-Methoxyphenyl)azepan-1-yl)-3-methylbut-2-en-1-one” is a complex organic molecule. It contains a methoxyphenyl group, an azepan ring, and a methylbutenone group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The azepan ring, a seven-membered nitrogen-containing ring, would likely be the core structure of the molecule. The methoxyphenyl and methylbutenone groups would be attached to this ring.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The azepan ring might undergo reactions typical of amines and cyclic compounds. The methoxyphenyl group could participate in electrophilic aromatic substitution reactions, and the methylbutenone group could undergo reactions typical of ketones and alkenes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxy group could increase the compound’s solubility in polar solvents. The azepan ring could confer rigidity to the molecule, potentially affecting its boiling point and melting point .Wissenschaftliche Forschungsanwendungen
Photolysis and Synthesis
Photolysis of ortho-substituted aryl azides has shown the formation of 3-substituted 2-methoxy-3H-azepines, highlighting a method for synthesizing azepine derivatives (Purvis, Smalley, Suschitzky, & Alkhader, 1984). Furthermore, the thermal reaction between alkylnitrobenzene and tributylphosphine has been utilized to synthesize 2-methoxy-3H-azepine derived compounds, offering a novel approach to generating these structures (Ulfa, Okamoto, & Satake, 2015).
Chemical Properties and Reactions
The synthesis and x-ray structural investigation of related azepane and azetidinone compounds have provided insights into their molecular structures and potential reactivity. For instance, 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones have been synthesized and structurally characterized, offering a basis for further exploration of their chemical properties (Gluziński, Grochowski, Krajewski, & Pupek, 1991).
Applications in Chemical Synthesis
Asymmetric synthesis of azepanes has been achieved through highly diastereoselective and enantioselective processes, demonstrating the potential for creating complex, chiral azepane derivatives with specific configurations. This method underscores the versatility of azepanes in synthesizing bioactive molecules or materials with unique properties (Lee & Beak, 2006).
Photochemical Reactions
Studies on the photochemistry of methoxyphenyl azides have elucidated the mechanisms underlying their photolysis, revealing pathways that include non-radiative processes, internal conversions, and intersystem crossings. These findings have implications for understanding the photostability and photoreactivity of azide-containing compounds in various applications (Soto, Otero, Avila, & Peláez, 2019).
Zukünftige Richtungen
The study of this compound could open up new avenues in medicinal chemistry. Its unique structure could make it a valuable lead compound in the development of new drugs. Future research could focus on elucidating its biological activity, optimizing its structure for better activity, and assessing its safety profile .
Eigenschaften
IUPAC Name |
1-[3-(4-methoxyphenyl)azepan-1-yl]-3-methylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-14(2)12-18(20)19-11-5-4-6-16(13-19)15-7-9-17(21-3)10-8-15/h7-10,12,16H,4-6,11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAOBZHIGFQGQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N1CCCCC(C1)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]acetamide](/img/structure/B2696463.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2696464.png)
![7-(2-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2696465.png)

![Tert-butyl 4-[1-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]ethyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B2696468.png)
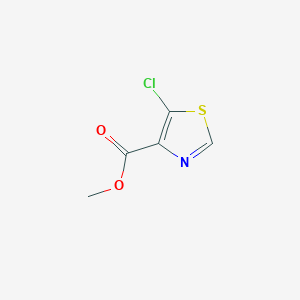
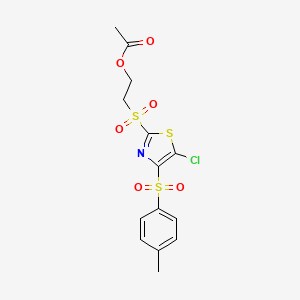
![(Z)-ethyl 4-(((3-fluorophenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2696473.png)

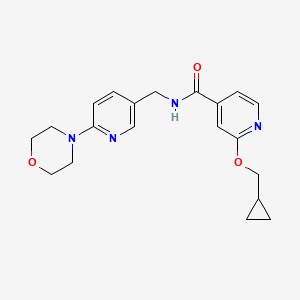
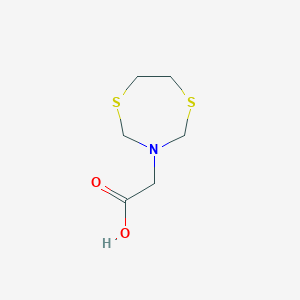
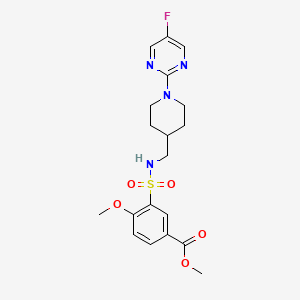
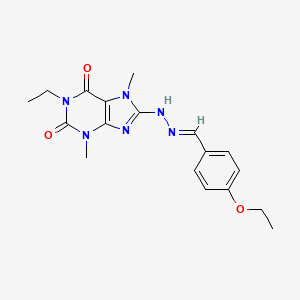
![2-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2696486.png)